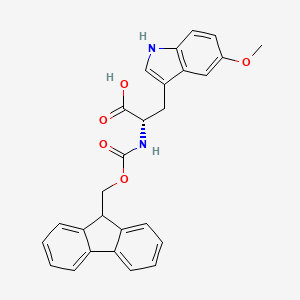

Fmoc-5-methoxy-L-tryptophan

Description

BenchChem offers high-quality Fmoc-5-methoxy-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-5-methoxy-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-5-methoxy-L-tryptophan: Properties, Applications, and Protocols for Advanced Peptide Synthesis

Introduction: The Strategic Advantage of a Modified Tryptophan in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, functional peptides. Fmoc-5-methoxy-L-tryptophan represents a critical, specialized amino acid derivative that offers distinct advantages for researchers and drug development professionals. This guide provides a comprehensive technical overview of its core properties, explores the rationale behind its application, and details field-proven protocols for its effective use.

The incorporation of a 5-methoxy group onto the indole ring of tryptophan is not a trivial modification. It serves to modulate the electronic properties of the side chain, which can enhance the stability, solubility, and ultimately, the biological activity of the final peptide.[1] This derivative is particularly valuable in the development of therapeutic peptides, including those targeting serotonin receptors or requiring improved metabolic stability.[1][2] The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to its utility, enabling a robust and widely adopted orthogonal synthesis strategy under mild basic conditions, which is a cornerstone of modern peptide chemistry.[3][] This guide will delve into the causality behind these advantages, providing the technical insights necessary for its successful implementation in complex peptide synthesis projects.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-5-methoxy-L-tryptophan is essential for its proper handling, storage, and application in synthesis. These properties dictate solvent choice, reaction conditions, and storage protocols to ensure the integrity and reactivity of the reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄N₂O₅ | [1][2][5] |

| Molecular Weight | 456.49 g/mol | [1][2][6] |

| CAS Number | 460751-69-3, 1219184-52-7 | [2][5][7] |

| Appearance | Off-white powder/solid | [2] |

| Melting Point | 158 - 160 °C | [2] |

| Purity | ≥ 98.5% (Chiral HPLC) | [2] |

| Optical Rotation [α]D²⁰ | -24 ± 1 ° (c=1 in DMF) | [2] |

| Storage Conditions | 2-8°C, away from light, dry | [1][2][5] |

Applications and Strategic Advantages in Peptide Synthesis

Fmoc-5-methoxy-L-tryptophan is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its selection over the standard Fmoc-L-tryptophan is a deliberate choice driven by the unique benefits conferred by the 5-methoxy modification.

Key Application Areas:

-

Drug Development: The compound is instrumental in synthesizing peptide-based pharmaceuticals, particularly where modifications to the tryptophan residue can influence receptor binding affinity or metabolic stability.[1] Its use is prominent in oncology and neurology research.[2]

-

Bioactive Peptides: The 5-methoxy group can enhance the biological activity of peptides. This is crucial for creating potent therapeutics and research probes.[2]

-

Improved Solubility and Bioavailability: Peptides incorporating this modified tryptophan may exhibit improved solubility and bioavailability, which are critical parameters for drug formulation and efficacy.[2]

-

Protein Modification: In biotechnology, it can be used to modify proteins to enhance their stability and functionality, which is essential for developing effective biotherapeutics.[2]

The Rationale for Fmoc-SPPS Chemistry

The use of Fmoc chemistry is the industry standard for peptide synthesis for several key reasons:[3]

-

Mild Deprotection Conditions: The Fmoc group is removed with a mild base, typically piperidine in DMF, which preserves acid-labile side-chain protecting groups and modifications like glycosylation or phosphorylation.[3][8]

-

Orthogonality: The base-labile Fmoc group is perfectly orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, which are cleaved simultaneously at the end of the synthesis with strong acid (e.g., Trifluoroacetic acid - TFA).[]

-

Reaction Monitoring: The fluorenyl group has a strong UV absorbance, allowing for real-time photometric monitoring of the deprotection and coupling reaction completion.[3][8]

Advantages Conferred by the 5-Methoxy Group

The electron-donating 5-methoxy group on the indole ring provides several field-proven benefits:

-

Enhanced Stability: The methoxy group can help protect the indole ring from oxidation and degradation during synthesis and cleavage, particularly during the final TFA cleavage step where tryptophan side chains are susceptible to alkylation.[1][9] While Fmoc-Trp(Boc)-OH is often used to prevent side reactions, especially in sequences containing arginine, the inherent stability of the 5-methoxy derivative offers an alternative strategy.[10]

-

Modulation of Electronic Properties: This modification alters the electronic nature of the indole ring, which can be critical for molecular interactions, such as receptor binding, potentially leading to higher-affinity ligands.[1]

-

Fluorescent Properties: The methoxy substitution can subtly alter the inherent fluorescent properties of the tryptophan indole, making it useful in certain biophysical studies and fluorescent labeling applications.[2]

Experimental Protocols and Methodologies

The following protocols represent standard, validated procedures for the use of Fmoc-5-methoxy-L-tryptophan in an automated or manual SPPS workflow.

Standard Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving two key steps: Nα-Fmoc deprotection and amino acid coupling.

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Nα-Fmoc Group Deprotection

This procedure details the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, a critical first step in each synthesis cycle.[11]

Reagents:

-

Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).

-

Washing Solvent: High-purity DMF.

Methodology:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate or shake the mixture at room temperature for 2 minutes.[11]

-

Filtration: Drain the deprotection solution. The dibenzofulvene-piperidine adduct formed has a strong UV absorbance, which can be used to monitor the reaction.[8]

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes at room temperature.[11]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Causality: The mechanism of Fmoc removal is a base-catalyzed β-elimination. Piperidine, a secondary amine, is basic enough to abstract the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and release of the free N-terminal amine. The piperidine then acts as a scavenger, trapping the reactive dibenzofulvene to form a stable adduct.[12]

Sources

- 1. N-Fmoc-5-methoxy-L-tryptophan [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc-5-methoxy-L-tryptophan [anaspec.com]

- 6. Fmoc-6-methoxy-L-tryptophan | C27H24N2O5 | CID 94003882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aralezbio-store.com [aralezbio-store.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

An In-depth Technical Guide to Fmoc-5-methoxy-L-tryptophan: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-5-methoxy-L-tryptophan (Fmoc-5-methoxy-L-tryptophan), a crucial building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed synthesis protocol with mechanistic insights, and its applications in the creation of bioactive peptides.

Introduction: The Significance of Modified Tryptophan Analogues

Tryptophan, with its unique indole side chain, plays a pivotal role in the structure and function of peptides and proteins. The modification of this indole ring offers a powerful tool to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based therapeutics. The introduction of a methoxy group at the 5-position of the indole ring, as in 5-methoxy-L-tryptophan, has been shown to be a particularly valuable modification. This substitution can enhance the bioactivity of peptides, as seen in the development of novel antibiotics and other therapeutic agents.[1] The Nα-Fmoc protecting group is essential for the iterative nature of solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential addition of amino acids to a growing peptide chain.[2]

Chemical Structure and Physicochemical Properties

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid L-tryptophan. Its structure is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group attached to the α-amino group and a methoxy (-OCH3) group at the 5-position of the indole side chain.

Table 1: Physicochemical Properties of Fmoc-5-methoxy-L-tryptophan

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₄N₂O₅ | [3][4] |

| Molecular Weight | 456.49 g/mol | [3][4] |

| Appearance | Off-white powder/solid | [3] |

| Melting Point | 158 - 160 °C | [3] |

| Optical Rotation | [α]D²⁰ = -24 ± 1° (c=1 in DMF) | [3] |

| CAS Number | 460751-69-3, 1219184-52-7 | [3] |

The 5-methoxy group is an electron-donating group, which increases the electron density of the indole ring system. This electronic modification can influence the indole's reactivity and its participation in non-covalent interactions, such as hydrogen bonding and π-π stacking, within a peptide structure. These interactions are critical for maintaining the peptide's conformational stability and its binding affinity to biological targets.[5][6]

Synthesis of Fmoc-5-methoxy-L-tryptophan: A Detailed Protocol

The synthesis of Fmoc-5-methoxy-L-tryptophan is a two-stage process that first involves the synthesis of the precursor amino acid, 5-methoxy-L-tryptophan, followed by the protection of its α-amino group with the Fmoc moiety.

Stage 1: Synthesis of 5-methoxy-L-tryptophan

A common and effective method for the synthesis of 5-methoxytryptophan starts from the readily available 5-methoxyindole. The following protocol is a multi-step procedure involving a Mannich reaction followed by an alkylation and subsequent hydrolysis.

Experimental Protocol: Synthesis of 5-methoxy-L-tryptophan

-

Step 1: Synthesis of 5-methoxygramine (Mannich Reaction)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxyindole in acetic acid.

-

Cool the solution in an ice bath.

-

To the cooled solution, slowly add a pre-chilled mixture of dimethylamine (40% aqueous solution) and formaldehyde (37% aqueous solution).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After the reaction is complete, neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methoxygramine. The crude product can be purified by recrystallization.

Causality: The Mannich reaction is an aminomethylation that introduces a dimethylaminomethyl group at the electron-rich C3 position of the 5-methoxyindole. This group serves as a good leaving group in the subsequent alkylation step.

-

-

Step 2: Alkylation of Diethyl Acetamidomalonate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate in anhydrous ethanol.

-

Add sodium ethoxide to the solution to generate the malonate anion.

-

Add the synthesized 5-methoxygramine to the reaction mixture.

-

Reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting residue contains diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate.

Causality: The strongly basic sodium ethoxide deprotonates the diethyl acetamidomalonate, creating a nucleophilic carbanion. This carbanion then displaces the dimethylamine from 5-methoxygramine in an SN2 reaction, forming a new carbon-carbon bond and introducing the protected amino acid backbone.

-

-

Step 3: Hydrolysis and Decarboxylation

-

To the crude product from Step 2, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours. This will hydrolyze the ester and amide groups.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a concentrated sodium hydroxide solution to precipitate the amino acid.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude 5-methoxytryptophan can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Causality: The acidic hydrolysis removes the acetyl protecting group from the nitrogen and hydrolyzes the two ester groups to carboxylic acids. The resulting geminal dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding the desired 5-methoxy-L-tryptophan.

-

Stage 2: Nα-Fmoc Protection

The final step is the protection of the α-amino group of 5-methoxy-L-tryptophan with the Fmoc group. The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a standard and efficient method.[7][8][9]

Experimental Protocol: Fmoc Protection of 5-methoxy-L-tryptophan

-

Dissolve 5-methoxy-L-tryptophan in a mixture of 10% aqueous sodium carbonate and a suitable organic solvent like dioxane or acetone.

-

In a separate flask, dissolve Fmoc-OSu in the same organic solvent.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any remaining salts.

-

The crude Fmoc-5-methoxy-L-tryptophan can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure, crystalline product.

Causality: The reaction proceeds via a nucleophilic attack of the deprotonated amino group of 5-methoxy-L-tryptophan on the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage. The basic conditions are necessary to deprotonate the amino group, thereby increasing its nucleophilicity.

Diagram: Synthesis Workflow of Fmoc-5-methoxy-L-tryptophan

Caption: Workflow for the synthesis of Fmoc-5-methoxy-L-tryptophan.

Applications in Peptide Synthesis and Drug Discovery

Fmoc-5-methoxy-L-tryptophan is a valuable building block in SPPS for the synthesis of peptides with enhanced biological properties. The 5-methoxy group can positively influence the resulting peptide's conformation, receptor binding affinity, and metabolic stability.

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, Fmoc-5-methoxy-L-tryptophan is incorporated into the growing peptide chain like any other Fmoc-protected amino acid. The Fmoc group is removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), to expose the free α-amino group for the next coupling cycle.

Diagram: Role of Fmoc-5-methoxy-L-tryptophan in SPPS

Caption: Iterative cycle of SPPS incorporating Fmoc-5-methoxy-L-tryptophan.

Case Study: Argyrin A

A notable example of a bioactive peptide containing a 5-methoxy-tryptophan residue is Argyrin A, a cyclic peptide with potent antibacterial activity. The synthesis of Argyrin A and its analogues has demonstrated that the presence and position of the methoxy group on the tryptophan residue can significantly impact its biological efficacy.[1] The use of Fmoc-5-methoxy-L-tryptophan in the solid-phase synthesis of Argyrin analogues allows for a systematic investigation of the structure-activity relationship of this important class of antibiotics.

Purification and Characterization

The purity of Fmoc-amino acids is crucial for the successful synthesis of high-quality peptides. Purification of the final product is typically achieved by recrystallization. The identity and purity of Fmoc-5-methoxy-L-tryptophan can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the Fmoc group, the tryptophan side chain, and the methoxy group, as well as their relative positions.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbamate carbonyl of the Fmoc group and the N-H and C=O stretching vibrations of the amino acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity of the L-amino acid derivative.

Conclusion

Fmoc-5-methoxy-L-tryptophan is a synthetically accessible and highly valuable derivative for the creation of modified peptides. Its unique electronic properties, conferred by the 5-methoxy group, offer a strategic advantage in the design of peptide-based therapeutics with improved bioactivity and pharmacokinetic profiles. The robust and well-established protocols for its synthesis and incorporation into peptides make it an indispensable tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. [Link]

-

MySkinRecipes. N-Fmoc-5-methoxy-L-tryptophan. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. [Link]

-

ACS Publications. Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. [Link]

-

Quora. Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. [Link]

-

Wikipedia. Arginine. [Link]

-

PubMed. Tryptophan-containing peptide helices: interactions involving the indole side chain. [Link]

-

MDPI. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

Sources

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. Arginine [chemeurope.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

5-Methoxytryptophan: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan, has emerged as a molecule of significant interest within the scientific and drug development communities. Initially identified as a factor capable of suppressing cyclooxygenase-2 (COX-2), its biological activities are now understood to be far more extensive, encompassing potent anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the core biological activities of 5-MTP, its mechanisms of action, and its potential therapeutic applications. We will delve into the key signaling pathways modulated by 5-MTP, present quantitative data on its efficacy, and provide detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising endogenous molecule.

Introduction: The Emergence of a Key Endogenous Modulator

5-Methoxytryptophan is a naturally occurring compound synthesized from L-tryptophan via the enzymes tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT).[2] While structurally related to well-known tryptophan derivatives like serotonin and melatonin, 5-MTP possesses a unique and distinct profile of biological activities that set it apart.[3] Produced by various cell types, including fibroblasts and endothelial cells, 5-MTP acts as a local and systemic regulator of cellular homeostasis.[4] A growing body of evidence indicates that dysregulation of 5-MTP levels is associated with the pathogenesis of several diseases, including sepsis, chronic kidney disease, and cancer, highlighting its potential as both a biomarker and a therapeutic agent.[5][6]

Core Biological Activities and Mechanisms of Action

The pleiotropic effects of 5-MTP stem from its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cell proliferation. A central mechanism underlying many of its observed activities is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7][8]

Anti-Inflammatory Effects

5-MTP exhibits robust anti-inflammatory properties by targeting multiple facets of the inflammatory cascade. It effectively suppresses the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This is achieved, in part, through the inhibition of p38 MAPK-mediated activation of the transcription factor NF-κB.[1] Furthermore, 5-MTP has been shown to inhibit the activity of the transcriptional co-activator p300 and its associated histone acetyltransferase (HAT) activity, which are crucial for the expression of pro-inflammatory genes.[1] In models of systemic inflammation, such as sepsis, administration of 5-MTP has been demonstrated to control the "cytokine storm," reduce organ damage, and improve survival rates in murine models.[2]

Anti-Fibrotic Activity

Tissue fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a hallmark of many chronic diseases. 5-MTP has demonstrated significant anti-fibrotic effects in various organs, including the liver, kidneys, heart, and lungs.[2][9] Its anti-fibrotic actions are multifaceted and include:

-

Inhibition of Myofibroblast Differentiation: 5-MTP blocks the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for excessive collagen production.[9]

-

Suppression of Pro-Fibrotic Signaling: It attenuates pro-fibrotic signaling pathways, including the Transforming Growth Factor-β (TGF-β)/SMAD3 and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[2]

-

Modulation of Macrophage Activity: By inhibiting macrophage activation and their secretion of pro-fibrotic factors, 5-MTP further curtails the fibrotic process.[9]

Anti-Cancer Properties

Emerging research has highlighted the potential of 5-MTP as an anti-cancer agent. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines, including colorectal cancer.[10] Mechanistically, 5-MTP can induce apoptosis and cell cycle arrest in cancer cells.[10] Its ability to suppress COX-2, an enzyme often overexpressed in tumors and contributing to their growth and survival, is a key aspect of its anti-tumorigenic activity.[4]

Vascular Protective Effects

Endothelial dysfunction is a critical early event in the pathogenesis of many cardiovascular diseases. 5-MTP, produced by endothelial cells, acts as a protective factor for the vasculature.[2] It helps to maintain endothelial barrier function by preventing the downregulation of VE-cadherin, a key component of adherens junctions, through the inhibition of p38 MAPK activation.[7][11] In animal models of vascular injury, 5-MTP has been shown to reduce intimal hyperplasia, a key process in the development of restenosis after angioplasty.[12]

Quantitative Data on 5-Methoxytryptophan Activity

The following tables summarize key quantitative data regarding the effective concentrations and dosages of 5-MTP in various experimental models.

Table 1: In Vitro Efficacy of 5-Methoxytryptophan

| Biological Effect | Cell Line/System | Effective Concentration | Key Findings | Reference |

| Inhibition of Cancer Cell Proliferation | HCT-116 (Colorectal Cancer) | 5, 25, 100 µM | Dose-dependent inhibition of cell viability and colony formation. | [10] |

| Inhibition of Cancer Cell Migration & Invasion | HCT-116 (Colorectal Cancer) | 5, 25, 100 µM | Significant reduction in cell migration and invasion. | [10] |

| Inhibition of p38 MAPK Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µmol/L | Significantly inhibited p38 MAPK activation induced by IL-1β, TNF-α, VEGF, and LPS. | |

| Preservation of Endothelial Barrier Function | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Protected VE-cadherin and prevented endothelial hyperpermeability. | [7] |

Table 2: In Vivo Efficacy of 5-Methoxytryptophan

| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |

| Murine Sepsis Model (LPS-induced) | Sepsis/Systemic Inflammation | Not specified | Controlled cytokine storm, reduced organ damage, and increased survival. | [2] |

| Murine Unilateral Ureteral Obstruction (UUO) | Renal Fibrosis | Not specified | Attenuated inflammation, tissue damage, and fibrosis. | [2] |

| Rat Left Anterior Descending Artery (LAD) Occlusion | Myocardial Fibrosis | 17 mg/kg (intraperitoneal), two doses within 24h post-occlusion | Reduced macrophage infiltration, attenuated myocardial fibrosis, and preserved ventricular function. | [1][9] |

| Murine Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Liver Fibrosis | 5 mg/kg (twice weekly for 8 weeks) | Reduced α-SMA expressing cells and attenuated liver fibrosis. | [1][9] |

Signaling Pathways and Experimental Workflows

Key Signaling Pathway: Inhibition of p38 MAPK

The inhibition of the p38 MAPK signaling pathway is a cornerstone of 5-MTP's biological activity. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to a cascade of downstream events that promote inflammation and fibrosis.

Caption: Inhibition of the p38 MAPK pathway by 5-MTP.

Experimental Workflow: Murine Model of Sepsis

Studying the anti-inflammatory effects of 5-MTP in vivo often involves inducing sepsis in mice, a condition that mimics the systemic inflammation seen in human patients.

Caption: Experimental workflow for a murine sepsis model.

Detailed Experimental Protocols

Protocol for Unilateral Ureteral Obstruction (UUO) in Mice

This protocol describes the surgical procedure to induce renal fibrosis through unilateral ureteral obstruction.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Sterile saline

-

5-MTP solution (for treatment group)

-

Vehicle solution (for control group)

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic protocol.

-

Place the mouse in a prone position and shave the left flank area.

-

Disinfect the surgical area with an appropriate antiseptic solution.

-

Make a small flank incision to expose the left kidney and ureter.

-

Carefully isolate the ureter from the surrounding tissues.

-

Ligate the ureter at two points using 4-0 silk suture.

-

Ensure complete obstruction of the ureter.

-

Close the muscle layer and skin with sutures.

-

Administer post-operative analgesics as per institutional guidelines.

-

For treatment studies, administer 5-MTP or vehicle intraperitoneally at the desired dosage and frequency. For example, as described in some studies, 5-MTP administration can be initiated prior to or immediately after the UUO procedure.[2]

-

Euthanize mice at predetermined time points (e.g., 7, 14, or 21 days) post-surgery.

-

Harvest the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blotting for fibrotic markers).

Protocol for In Vitro Cell Migration Assay (Transwell Assay)

This protocol outlines a common method to assess the effect of 5-MTP on cancer cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for cancer cells)

-

24-well plates

-

Cancer cell line of interest (e.g., HCT-116)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

5-MTP solution at various concentrations

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed cancer cells in a culture flask and grow to 70-80% confluency.

-

The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

-

On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of 5-MTP or vehicle for 30 minutes.

-

Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the different treatment groups.

Future Directions and Therapeutic Potential

The extensive preclinical data on 5-MTP strongly support its potential as a therapeutic agent for a range of human diseases characterized by inflammation and fibrosis. Its endogenous nature suggests a favorable safety profile, making it an attractive candidate for further development.

Receptor Identification

A key area of ongoing research is the identification of the specific cell surface receptor(s) for 5-MTP. Preliminary evidence suggests the involvement of a G protein-coupled receptor (GPCR).[1] The definitive identification of this receptor will be a major breakthrough, enabling a more detailed understanding of its signaling pathways and facilitating the development of targeted agonists and antagonists.

Neuroprotection and Circadian Rhythms

While its anti-inflammatory and antioxidant properties suggest a potential role in neuroprotection, direct evidence for the effects of 5-MTP on neuronal cells and in models of neurodegenerative diseases is an area ripe for investigation. Similarly, its structural relationship to melatonin warrants further exploration into its direct effects on the regulation of circadian rhythms and clock gene expression.

Conclusion

5-Methoxytryptophan is a fascinating endogenous molecule with a remarkable array of biological activities. Its potent anti-inflammatory, anti-fibrotic, and anti-cancer effects, primarily mediated through the inhibition of the p38 MAPK signaling pathway, position it as a highly promising therapeutic candidate. The comprehensive data presented in this technical guide underscore the importance of continued research into this multifaceted tryptophan metabolite. As our understanding of its mechanisms of action deepens, particularly with the anticipated identification of its receptor, the path towards translating the therapeutic potential of 5-methoxytryptophan from the laboratory to the clinic will become increasingly clear.

References

-

Wu, K. K. (2021). Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite. Frontiers in Pharmacology, 12, 759199. [Link]

- Tong, X., et al. (2021).

-

Wu, K. K., et al. (2017). 5-methoxytryptophan (5-MTP) is a new class of tryptophan metabolites with anti-cancer and antisepsis actions. Drug Des, 6(3), 1-2. [Link]

-

Wu, K. K., et al. (2020). 5-methoxytryptophan: an arsenal against vascular injury and inflammation. Journal of Biomedical Science, 27(1), 79. [Link]

-

Wang, Y. F., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation. Circulation Research, 119(2), 222-234. [Link]

-

Tan, D. X., et al. (2016). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Journal of pineal research, 61(2), 147-57. [Link]

-

Chen, C. H., et al. (2019). Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells. Aging (Albany NY), 11(19), 8344–8366. [Link]

- Wu, K. K. (2017). 5-methoxytryptophan (5-MTP) is a new class of tryptophan metabolites with anti-cancer and antisepsis actions. Longdom Publishing.

-

Li, X., et al. (2022). 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer. World Journal of Gastrointestinal Oncology, 14(1), 223-237. [Link]

-

Fang, Y., et al. (2020). Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway. Biochemical and Biophysical Research Communications, 532(2), 241-248. [Link]

-

Chu, L. Y., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Protects Endothelial Barrier Function by Blocking p38 MAPK Activation. PLoS ONE, 11(3), e0152166. [Link]

-

Chu, L. Y., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Protects Endothelial Barrier Function by Blocking p38 MAPK Activation. PubMed. [Link]

-

ResearchGate. (n.d.). 5-MTP blocks p38 MAPK activation. (A) and (B) Activation of p38, Src... [Link]

-

Chen, C. H., et al. (2019). Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells. Aging, 11(19), 8344–8366. [Link]

-

Chen, D. Q., et al. (2025). 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model. Journal of Innate Immunity. [Link]

-

Chu, L. Y., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Protects Endothelial Barrier Function by Blocking p38 MAPK Activation. PLoS ONE 11(3): e0152166. [Link]

-

Chen, C. H., et al. (2019). Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells. PubMed Central. [Link]

-

ResearchGate. (n.d.). 5-MTP defends against systemic inflammation. 5-MTP blocks LPSinduced... [Link]

-

Chen, C. H., et al. (2016). A Novel Protective Function of 5-Methoxytryptophan in Vascular Injury. Scientific Reports, 6, 25374. [Link]

-

Ma, L., et al. (2025). 5-methoxytryptophan ameliorates renal ischemia/reperfusion injury by alleviating endoplasmic reticulum stress-mediated apoptosis through the Nrf2/HO-1 pathway. Frontiers in Pharmacology. [Link]

-

Berton, V. M., et al. (2023). Mouse models of sepsis. STAR Protocols, 4(1), 102035. [Link]

-

da Silva, E., et al. (2021). Adapted Murine Sepsis Score: Improving the Research in Experimental Sepsis Mouse Model. Mediators of Inflammation, 2021, 6688172. [Link]

-

Myung, J., et al. (2024). The circadian clock in the choroid plexus drives rhythms in multiple cellular processes under the control of the suprachiasmatic nucleus. bioRxiv. [Link]

-

Gonzalez, D., et al. (2024). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 25(5), 2933. [Link]

-

Vadnie, C. A., & McClung, C. A. (2017). Molecular Mechanisms in Mood Regulation Involving the Circadian Clock. Frontiers in Neurology, 8, 59. [Link]

-

Cheng, H. H., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of biomedical science, 21(1), 2. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 3. A Novel Protective Function of 5-Methoxytryptophan in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mammalian Circadian Clock Protein Period Counteracts Cryptochrome in Phosphorylation Dynamics of Circadian Locomotor Output Cycles Kaput (CLOCK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of the repressive phase of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelium-Derived 5-Methoxytryptophan Protects Endothelial Barrier Function by Blocking p38 MAPK Activation | PLOS One [journals.plos.org]

- 9. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of mammalian circadian clock protein complexes over a circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Properties of Fmoc-5-methoxy-L-tryptophan

Preamble: Beyond a Building Block

In the landscape of peptide synthesis and drug discovery, Fmoc-5-methoxy-L-tryptophan represents more than a mere constituent for chain elongation.[1][2] Its true value lies in its intrinsic spectroscopic capabilities, which allow it to function as a sensitive, built-in reporter of molecular events. The strategic introduction of a methoxy group at the 5-position of the indole ring, combined with the inherent chirality and aromaticity of the tryptophan core, endows this molecule with a unique set of photophysical characteristics.[2][3] This guide provides an in-depth exploration of these properties, offering not just data, but the underlying principles and field-proven methodologies for their exploitation. For researchers in peptide chemistry, structural biology, and pharmaceutical development, a thorough understanding of these spectroscopic signatures is paramount for designing intelligent, self-reporting molecular systems.

Core Photophysical & Chiroptical Characteristics

The spectroscopic identity of Fmoc-5-methoxy-L-tryptophan is a composite of its three key structural components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the chiral L-alpha-amino acid backbone, and the 5-methoxyindole side chain. Each contributes to the molecule's interaction with light.

UV-Visible Absorbance

The UV absorbance spectrum is dominated by strong electronic transitions within the Fmoc group and the indole ring. The Fmoc group exhibits intense absorption bands below 300 nm, which are characteristic of the fluorene moiety. The 5-methoxyindole side chain, the primary chromophore for fluorescence studies, typically absorbs maximally around 280-290 nm.[4]

Causality in Measurement: When using this amino acid, it is critical to recognize that the Fmoc group's absorbance will overlap with and often overshadow the indole absorbance. For quantitative analysis based on indole absorbance (e.g., determining concentration via the Beer-Lambert law), measurements should be made after Fmoc deprotection or by using a wavelength where the Fmoc contribution is minimized and accounted for.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₄N₂O₅ | [1] |

| Molecular Weight | 456.49 g/mol | [1][5] |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 158 - 160 °C | [1] |

| Purity | ≥ 98.5% | [1] |

| Table 1: Key Physicochemical Properties of Fmoc-5-methoxy-L-tryptophan. |

Intrinsic Fluorescence

The most powerful feature of the 5-methoxy-tryptophan moiety is its intrinsic fluorescence. Excitation of the indole ring's π-electron system with UV light leads to the emission of photons at a longer wavelength, a signal that is exquisitely sensitive to the molecule's immediate surroundings.[6][7]

-

Excitation & Emission: The fluorescence originates from the π to π* transitions in the indole ring.[4] For tryptophan analogs, excitation is typically performed near the absorbance maximum (~280-295 nm), with emission maxima being highly dependent on the environment.[6][8] In aqueous solutions, tryptophan itself emits around 350 nm.[4]

-

Environmental Sensitivity (Solvatochromism): The position and intensity of the fluorescence emission are profoundly influenced by the polarity of the local environment.[7][9] In nonpolar, hydrophobic environments—such as the core of a folded peptide—the emission maximum undergoes a "blue shift" to shorter wavelengths (e.g., 320-330 nm).[7] Conversely, exposure to polar, aqueous solvents results in a "red shift" to longer wavelengths. This phenomenon is the cornerstone of its use as a conformational probe.[4] The causality stems from the stabilization of the excited state dipole moment by polar solvent molecules, which lowers the energy of the emitted photon.[10]

-

Quenching: Fluorescence intensity can be diminished or "quenched" by various mechanisms, including interaction with specific amino acid side chains (e.g., protonated histidines or carboxylates) or solvent components.[11][12] This quenching is not a nuisance but a valuable source of information about molecular proximity and dynamics.[12]

| Spectroscopic Parameter | Typical Value / Characteristic | Rationale / Significance |

| Absorbance Maximum (λ_abs) | ~280-290 nm (indole) & <300 nm (Fmoc) | Governed by the 5-methoxyindole and Fmoc chromophores. |

| Excitation Maximum (λ_ex) | ~295 nm | Allows selective excitation of the tryptophan moiety with minimal interference from tyrosine.[7] |

| Emission Maximum (λ_em) | 320 - 355 nm | Highly sensitive to local environment polarity; provides conformational insights.[4][6] |

| Quantum Yield (Φ_F) | 0.01 - 0.27 (in peptides) | Varies significantly with environment and quenching interactions, indicating folding and binding events.[13] |

| Table 2: Summary of Key Spectroscopic Properties for the 5-Methoxy-Tryptophan Moiety. |

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, Fmoc-5-methoxy-L-tryptophan exhibits circular dichroism, the differential absorption of left- and right-handed circularly polarized light.[14] This property is invaluable for confirming stereochemical integrity and probing structural conformation.

-

Near-UV CD (250-320 nm): This region is dominated by signals from the aromatic side chains.[15] The 5-methoxyindole chromophore will produce a distinct CD spectrum that is highly sensitive to its local environment within a folded peptide. Changes in the near-UV CD spectrum are a direct fingerprint of alterations in tertiary structure and side-chain packing.[14][16]

-

Far-UV CD (<250 nm): When incorporated into a peptide, the amide bonds of the backbone become the dominant chromophores in this region.[17] The resulting spectrum is characteristic of the peptide's secondary structure (α-helix, β-sheet, random coil). While the tryptophan side chain also contributes in this region, its primary utility is in near-UV analysis.[16]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps to ensure data integrity and reproducibility.

Protocol: Fluorescence Spectral Characterization

This workflow details the acquisition of fluorescence excitation and emission spectra to determine the core photophysical properties.

Expertise & Causality: The choice of a dilute solution (Abs < 0.1) is critical to prevent the "inner filter effect," where emitted light is reabsorbed by other fluorophores in the solution, leading to spectral distortion and inaccurate intensity measurements.[18][19] Solvent choice directly probes the environmental sensitivity of the fluorophore.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Fmoc-5-methoxy-L-tryptophan (e.g., 1 mM) in a suitable organic solvent like DMF or acetonitrile.

-

Create a series of working solutions by diluting the stock into the desired experimental buffers or solvents (e.g., phosphate buffer pH 7.4, ethanol).

-

Prepare a "blank" sample containing only the experimental buffer/solvent.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a working solution in a 1 cm pathlength quartz cuvette.

-

Adjust the concentration until the absorbance at the excitation wavelength (e.g., 295 nm) is between 0.05 and 0.1.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).

-

Set the excitation and emission slit widths (e.g., 2.5-5 nm). Narrower slits provide better resolution but lower signal; wider slits increase signal but decrease resolution.

-

-

Blank Subtraction:

-

Place the blank cuvette in the sample holder.

-

Acquire an emission scan (e.g., from 300 nm to 500 nm, with excitation at 295 nm) to measure the background signal (Raman scatter from the solvent). This spectrum will be subtracted from the sample spectra.

-

-

Emission Spectrum Acquisition:

-

Replace the blank with the sample cuvette.

-

Set the excitation wavelength to 295 nm.

-

Scan the emission monochromator from 300 nm to 500 nm.

-

Subtract the blank spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the λ_em.

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the determined λ_em.

-

Scan the excitation monochromator from 250 nm to 320 nm. The resulting spectrum should resemble the absorbance spectrum of the indole moiety.

-

Workflow for Fluorescence Spectral Acquisition.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Trustworthiness: This protocol uses the comparative method, which is the most reliable and widely accepted approach for determining Φ_F.[19] It relies on a well-characterized standard with a known quantum yield, thereby creating a self-validating system where the accuracy is tied to the integrity of the standard. L-Tryptophan in water (Φ_F ≈ 0.13-0.14) is an excellent standard for this purpose.[13][18]

Step-by-Step Methodology:

-

Prepare Solutions:

-

Prepare a series of five concentrations for both the test sample (Fmoc-5-methoxy-L-tryptophan) and the standard (L-Tryptophan) in the same solvent.

-

The concentrations should yield absorbances at the excitation wavelength (e.g., 295 nm) ranging from 0.02 to 0.10.

-

-

Measure Absorbance:

-

Record the precise absorbance at the excitation wavelength for all ten solutions.

-

-

Measure Fluorescence:

-

Using the same spectrofluorometer settings for all measurements, record the emission spectrum for each solution.

-

Ensure the excitation wavelength is identical for both the test sample and the standard.

-

-

Integrate Intensity:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

-

Plot Data:

-

Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the standard.

-

-

Calculate Gradients:

-

Perform a linear regression for both datasets. The slope of the line is the gradient (Grad). The plot must be linear (R² > 0.99) to ensure the validity of the data.

-

-

Calculate Quantum Yield:

-

Use the following equation to calculate the quantum yield of the test sample (Φ_Test): Φ_Test = Φ_Std * (Grad_Test / Grad_Std) * (n_Test² / n_Std²) Where:

-

Φ_Std is the quantum yield of the standard.

-

Grad_Test and Grad_Std are the gradients from the plot.

-

n_Test and n_Std are the refractive indices of the test and standard solvents (this term is 1 if the same solvent is used).

-

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Fmoc-5-methoxy-L-tryptophan [myskinrecipes.com]

- 3. Sci-Hub. The photophysics of 5-methoxytryptophan: Influence of the alanyl chain on the fluorescence properties / Chemical Physics Letters, 1983 [sci-hub.box]

- 4. biosynth.com [biosynth.com]

- 5. capotchem.cn [capotchem.cn]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Femtosecond Fluorescence Spectra of Tryptophan in Human γ-Crystallin Mutants: Site-Dependent Ultrafast Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Micro-environmental influences on the fluorescence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The environmental effect on the fluorescence intensity in solution. An analytical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dichroism Spectroscopy, Circular – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]

- 15. jascoinc.com [jascoinc.com]

- 16. Contribution of tryptophan residues to the CD spectrum of the extracellular domain of human tissue factor: application in folding studies and prediction of secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. omlc.org [omlc.org]

- 19. chem.uci.edu [chem.uci.edu]

Fmoc-5-methoxy-L-tryptophan CAS number and supplier

An In-Depth Technical Guide to Fmoc-5-methoxy-L-tryptophan: Properties, Handling, and Application in Peptide Synthesis

Introduction

The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), offering a milder, orthogonal protection strategy compared to traditional Boc/Bzl chemistry.[1][2][3] This methodology enables the synthesis of complex and sensitive peptides with high purity by using a base-labile Nα-protecting group while side-chain protecting groups remain acid-labile.[1][2] Within the extensive library of available Fmoc-amino acids, modified derivatives play a crucial role in modern drug discovery and development.

This guide focuses on one such derivative: Fmoc-5-methoxy-L-tryptophan. The introduction of a methoxy group at the 5-position of the tryptophan indole ring is a strategic modification used to enhance the pharmacological properties of synthetic peptides. This substitution can improve bioactivity, solubility, and bioavailability, making it a valuable building block for researchers in fields such as oncology and neurology.[4] This document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the compound's properties, detailed protocols for its handling and storage, and a practical guide to its application in SPPS.

Physicochemical Properties and Identification

Fmoc-5-methoxy-L-tryptophan is a synthetic amino acid derivative where the alpha-amino group is protected by the Fmoc moiety. This protection is essential to prevent self-polymerization and to direct the sequence-specific addition during peptide synthesis.[3] The 5-methoxy group on the indole side chain alters its electronic and steric properties, which can favorably influence peptide structure and function.

Key identifying and physical properties are summarized below. It is important for researchers to note that multiple CAS numbers may be associated with this compound in various supplier catalogs.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Trp(5-OMe)-OH | [4] |

| CAS Number | 460751-69-3, 1219184-52-7 | [4][5][6] |

| Molecular Formula | C₂₇H₂₄N₂O₅ | [4] |

| Molecular Weight | 456.49 g/mol | [4] |

| Appearance | Off-white powder/solid | [4] |

| Melting Point | 158 - 160 °C | [4] |

| Optical Rotation | [a]D20 = -24 ± 1 ° (c=1 in DMF) | [4] |

| Purity (Typical) | ≥ 98.5% (Chiral HPLC) | [4] |

Essential Handling and Storage Protocols

The chemical and chiral integrity of Fmoc-amino acids is paramount for the successful synthesis of high-purity peptides.[7] Improper handling and storage can lead to degradation of the Fmoc group, the amino acid side chain, or both, introducing impurities that are difficult to remove. Tryptophan derivatives, in particular, require care to prevent oxidation of the indole ring.[8][9]

Long-Term Storage of Solid Compound

For optimal long-term stability, Fmoc-5-methoxy-L-tryptophan powder should be stored under controlled conditions to minimize degradation from moisture, heat, and light.[7]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Lower temperatures significantly slow the rate of potential chemical degradation reactions.[7][10] |

| Atmosphere | Tightly sealed container, preferably under inert gas (argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation, respectively.[7][8] |

| Light | Store in the dark or in an amber vial. | The fluorenyl moiety of the Fmoc group is susceptible to photodegradation.[7] |

| Moisture | Store in a dry environment (desiccator). | Moisture can facilitate the hydrolysis of the Fmoc group.[7][9] |

Experimental Protocol: Weighing and Preparing for Use

This protocol ensures the compound is handled correctly to prevent contamination and degradation before it is introduced into the synthesis workflow.

-

Equilibration: Before opening, allow the sealed container of Fmoc-5-methoxy-L-tryptophan to warm to ambient temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which would compromise its stability.[9]

-

Weighing: Quickly weigh the desired amount of the powder in a clean, dry vessel. Minimize the time the container is open to the atmosphere.

-

Inert Gas Purge: After dispensing, gently purge the headspace of the storage container with an anhydrous inert gas like argon or nitrogen.

-

Resealing: Tightly reseal the container cap and reinforce the seal with paraffin film to ensure an airtight closure for storage.[8]

-

Dissolution: For use in an automated synthesizer, dissolve the weighed amino acid in a high-purity, peptide-synthesis-grade solvent, typically N,N-Dimethylformamide (DMF). Sonication in a water bath can aid in dissolving larger particles, but excessive heating should be avoided.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-methoxy-L-tryptophan is incorporated into a growing peptide chain using the standard Fmoc-SPPS cycle. This cycle involves the sequential removal of the temporary Nα-Fmoc group, followed by the coupling of the next activated Fmoc-amino acid.[2]

Workflow for a Single Coupling Cycle

The following diagram and protocol illustrate the incorporation of Fmoc-5-methoxy-L-tryptophan into a peptide chain attached to a solid support resin.

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-5-methoxy-L-tryptophan.

Experimental Protocol: Automated Coupling Cycle

This protocol is a generalized procedure for an automated peptide synthesizer.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This deprotection step is often monitored by measuring the UV absorbance of the fluorenyl-dibenzofulvene adduct released into the waste stream.[3]

-

Washing: The resin is thoroughly washed with DMF to completely remove the piperidine and the cleaved Fmoc group, ensuring the N-terminal amine is free and accessible for the next coupling step.[2]

-

Activation and Coupling: A solution of Fmoc-5-methoxy-L-tryptophan is pre-activated. A common method involves using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) to form the new peptide bond.

-

Final Washing: The resin is again washed extensively with DMF to remove all excess reagents, unreacted amino acid, and reaction byproducts.

-

Cycle Repetition: The cycle is repeated with the next amino acid in the sequence until the desired peptide is fully assembled.

Causality Insight: The choice of an appropriate activation method is crucial to suppress racemization, a risk inherent in activating any chiral amino acid.[3] Urone-based reagents like HBTU are effective and widely used for this purpose. The methoxy group on the tryptophan is generally stable to the standard reagents used in Fmoc-SPPS. However, during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid), scavengers such as triisopropylsilane (TIS) and water should be included in the cocktail to protect the indole ring from side reactions.[11]

Supplier Information

Fmoc-5-methoxy-L-tryptophan is available from several reputable suppliers of peptide synthesis reagents. Researchers should always request a lot-specific Certificate of Analysis to verify purity and identity before use.

| Supplier | Website |

| Chem-Impex | |

| Aralez Bio | |

| Creative Peptides | |

| Amerigo Scientific |

Conclusion

Fmoc-5-methoxy-L-tryptophan is a specialized building block that empowers researchers to synthesize modified peptides with potentially enhanced therapeutic properties. Its successful application hinges on a thorough understanding of its chemical characteristics and adherence to strict handling, storage, and synthesis protocols. By following the guidelines outlined in this technical guide, scientists can ensure the integrity of this reagent, leading to higher purity synthetic peptides and more reliable outcomes in drug discovery and development projects.

References

-

Fmoc-5-methoxy-L-tryptophan . Aralez Bio eStore. [Link]

-

Handling and Storage of Peptides - FAQ . AAPPTEC. [Link]

-

Fmoc-Trp(5-OH)-OH [178119-94-3] . AAPPTEC. [Link]

-

Fmoc-5-methoxy-DL-tryptophan . Amerigo Scientific. [Link]

-

Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Proper Storage and Handling Guidelines for Peptides . Yanfen Biotech. [Link]

-

Advances in Fmoc solid-phase peptide synthesis . Isidro-Llobet, A., Alvarez, M. & Albericio, F. J Pept Sci. 2015; 21(1): 1-2. [Link]

-

Advances in Fmoc solid-phase peptide synthesis . ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. aralezbio-store.com [aralezbio-store.com]

- 6. 1219184-52-7 CAS MSDS (FMOC-5-METHOXY-L-TRYPTOPHAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

Role of 5-methoxy group in tryptophan function

An In-Depth Technical Guide on the Core Role of the 5-Methoxy Group in Tryptophan Function

Introduction: Beyond a Simple Amino Acid

Tryptophan, an essential amino acid, is renowned primarily as a fundamental building block for protein synthesis. However, its physiological significance extends far beyond this structural role. Tryptophan serves as the metabolic precursor to a cascade of bioactive molecules, collectively known as tryptamines, which are integral to neurotransmission, immune regulation, and circadian rhythms.[1][2] The metabolic fate of tryptophan is largely dictated by enzymatic modifications to its indole ring. Among the most impactful of these modifications is the addition of a methoxy group (-OCH₃) at the 5th position of the indole ring, a seemingly minor chemical alteration that profoundly diversifies the function of tryptophan-derived metabolites.

This guide provides a comprehensive technical overview of the role of the 5-methoxy group in tryptophan function. We will explore the biosynthesis of key 5-methoxyindoles, elucidate their distinct physiological and pharmacological roles, and provide detailed protocols for their analysis and the characterization of relevant enzymatic activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the function of these potent endogenous molecules.

Part 1: The Biosynthetic Origin of 5-Methoxytryptophan (5-MTP)

The primary entry point for the synthesis of 5-methoxyindoles from tryptophan is the hydroxylation of the parent amino acid. This pathway diverges from the major kynurenine pathway, which accounts for over 95% of tryptophan catabolism. The synthesis of 5-methoxytryptophan (5-MTP), a key anti-inflammatory and anti-fibrotic metabolite, is a two-step enzymatic process.[3][4][5]

-

Hydroxylation by Tryptophan Hydroxylase (TPH): The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH).[3][4][6] Two isoforms of TPH exist with distinct tissue distributions: TPH-1 is primarily expressed in peripheral tissues like fibroblasts, vascular endothelial cells, and epithelial cells, whereas TPH-2 is the neuronal isoform.[3][4][7][8] The production of 5-MTP in peripheral tissues is therefore dependent on TPH-1 activity.[3][4]

-

Methylation by Hydroxyindole O-Methyltransferase (HIOMT): The defining methoxy group is added in the second step, where 5-HTP is converted to 5-MTP. This reaction is catalyzed by hydroxyindole O-methyltransferase (HIOMT).[3][4][9] In human fibroblasts and cancer cells, the specific isoform HIOMT298 has been identified as being responsible for this conversion.[9] This same enzyme, also known as N-acetylserotonin O-methyltransferase (ASMT), is responsible for the final step in melatonin synthesis in the pineal gland, highlighting its crucial role in 5-methoxyindole production.[3][4][10]

Vascular endothelial cells are a major source of circulating 5-MTP, releasing it into the extracellular milieu through Golgi vesicular trafficking.[3][4] This positions 5-MTP as an important signaling molecule in vascular homeostasis and systemic inflammation.

Caption: Biosynthesis of 5-MTP from L-tryptophan and its relation to other metabolic pathways.

Part 2: The Functional Significance of 5-MTP

Originally discovered as a cyclooxygenase-2 (COX-2) suppressing factor and named cytoguardin, 5-MTP has emerged as a potent endogenous molecule with significant therapeutic potential.[3][4][11] Its functions are primarily characterized by anti-inflammatory, anti-fibrotic, and vasoprotective effects.

Anti-Inflammatory and Immunomodulatory Roles

5-MTP acts as a crucial defender against excessive inflammation. It inhibits the production of pro-inflammatory mediators by blocking the activation of key signaling pathways like p38 MAPK and NF-κB.[12][5] This mechanism is central to its ability to:

-

Suppress COX-2 Expression: 5-MTP inhibits the transcriptional activation of COX-2, a key enzyme in the production of inflammatory prostaglandins.[11][13]

-

Control Macrophage Activity: It blocks the transmigration and activation of macrophages, preventing the release of cytokines and chemokines that fuel the inflammatory cascade.[3][12][5]

-

Counteract Sepsis: In murine models of sepsis, 5-MTP administration effectively controls cytokine storms, reduces organ damage, and increases survival.[13] Correspondingly, serum levels of 5-MTP are found to be depressed in human patients with sepsis.[12][13][14]

Anti-Fibrotic Activity

Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, can lead to organ failure. 5-MTP has demonstrated potent anti-fibrotic properties in preclinical models of cardiac, renal, hepatic, and pulmonary fibrosis.[3][4] It achieves this by:

-

Inhibiting Myofibroblast Differentiation: 5-MTP blocks the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for ECM secretion.[3][4]

-

Downregulating Pro-Fibrotic Signaling: It attenuates signaling pathways, such as TGF-β, that drive the fibrotic process.[3][15]

-

Promoting Collagen Uptake: 5-MTP alters mitochondrial metabolism in macrophages, which in turn enhances their ability to endocytose and clear collagen deposits.[16]

Vasoprotective Effects

In the vascular system, 5-MTP plays a dual role that is critical for repairing injuries and preventing pathologies like restenosis.[17][18]

-

Promotes Endothelial Repair: It accelerates the recovery of the endothelium after injury by promoting endothelial cell proliferation and migration.[12][17]

-

Inhibits Smooth Muscle Cell Proliferation: In contrast to its effect on endothelial cells, 5-MTP blocks the migration and proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of intimal hyperplasia.[12][17]

This opposing, concerted action on endothelial cells and VSMCs highlights a sophisticated mechanism for maintaining vascular integrity.[17][19]

Caption: 5-MTP inhibits key inflammatory signaling pathways to prevent fibrosis and VSMC proliferation.

Part 3: Other Biologically Active 5-Methoxyindoles

The addition of a 5-methoxy group is not unique to tryptophan itself but also occurs on its downstream metabolites, creating a family of compounds with distinct pharmacological profiles.

-

Melatonin (N-acetyl-5-methoxytryptamine): The most well-known 5-methoxyindole, melatonin is a hormone primarily synthesized in the pineal gland that regulates circadian rhythms.[20][21] Its synthesis proceeds from tryptophan through serotonin, which is then acetylated and finally methylated by HIOMT.[6][10][22] Beyond its chronobiotic effects, melatonin is a potent antioxidant.[23]

-

5-Methoxytryptamine (5-MeO-DMT): This compound is a potent agonist at serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ.[24][25] Unlike 5-MTP, 5-MeO-DMT has powerful psychedelic effects.[24][26] Recent research is exploring its therapeutic potential for treating depression and anxiety, with evidence suggesting that its anxiolytic and antidepressant effects may be mediated by the 5-HT₁ₐ receptor, separate from the hallucinogenic effects linked to the 5-HT₂ₐ receptor.[24][25]

-

5-Methoxytryptophol (5-MTX): Synthesized from serotonin or melatonin, this indolamine is regulated by photoperiods and exhibits antioxidant, immunomodulatory, and anxiolytic properties.[27]

| Compound | Precursor(s) | Key Enzyme for 5-Methoxy Group | Primary Function(s) | Receptor Targets (if known) |

| 5-Methoxytryptophan (5-MTP) | 5-Hydroxytryptophan | HIOMT | Anti-inflammatory, Anti-fibrotic, Vasoprotective[3][12][17] | Not fully elucidated; acts via p38 MAPK/NF-κB inhibition[12][5] |

| Melatonin | N-acetylserotonin | HIOMT | Circadian rhythm regulation, Antioxidant[20][23] | MT1, MT2 receptors |

| 5-MeO-DMT | 5-Hydroxytryptamine (Serotonin) | O-methyltransferase | Psychedelic, Anxiolytic, Antidepressant[24][25] | 5-HT₁ₐ, 5-HT₂ₐ receptors[24][25] |

| 5-Methoxytryptophol (5-MTX) | Serotonin, Melatonin | HIOMT | Antioxidant, Immunomodulator[27] | Not fully elucidated |

Part 4: Experimental Protocols

The accurate quantification of 5-methoxyindoles and the characterization of the enzymes that produce them are critical for research and development.

Protocol 1: Quantification of 5-MTP in Human Plasma by LC-MS/MS

This protocol provides a robust method for the quantitative analysis of 5-MTP from plasma samples, adapted from established metabolomics workflows.[1]

Principle: High-Performance Liquid Chromatography (HPLC) separates the metabolites in the sample, which are then ionized and detected by Tandem Mass Spectrometry (MS/MS). The high selectivity and sensitivity of this technique allow for accurate quantification at low physiological concentrations.

Methodology:

-

Sample Collection and Preparation:

-

Protein Precipitation and Extraction:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, combine 100 µL of plasma with a known concentration of a stable isotope-labeled internal standard (e.g., Tryptophan-d5).[1] The internal standard is crucial for correcting for sample loss and matrix effects.

-

Add 400 µL of ice-cold methanol to precipitate proteins.[1]

-

Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant containing the metabolites to a new tube.[1]

-

-

Sample Concentration and Reconstitution:

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection: Operate in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5-MTP and the internal standard must be determined and optimized on the specific instrument.[28]

-

-

-

Data Analysis and Quantification:

-

Integrate the chromatographic peak area for 5-MTP and its corresponding internal standard.[1]

-

Calculate the peak area ratio of the analyte to the internal standard.[1]

-

Construct a calibration curve using known concentrations of a pure 5-MTP reference standard.[1]

-

Determine the concentration of 5-MTP in the samples by interpolating from the calibration curve.[1]

-

Caption: Experimental workflow for the quantification of 5-MTP in plasma using LC-MS/MS.

Protocol 2: In Vitro Activity Assay for Hydroxyindole O-Methyltransferase (HIOMT)

This protocol describes a method to measure the enzymatic activity of HIOMT, the enzyme that catalyzes the conversion of 5-HTP to 5-MTP.

Principle: This assay measures the production of 5-MTP when the enzyme source is incubated with the substrate (5-HTP) and a methyl-group donor (S-adenosyl-L-methionine, SAM). The product can be quantified by HPLC or a specific ELISA. Alternatively, radioisotope-based methods using tritium-labeled SAM ([³H]-SAM) are a gold standard for methyltransferase assays, measuring the transfer of the radioactive methyl group to the substrate.[29]

Methodology:

-

Enzyme Source Preparation:

-

Prepare cell lysates or purified recombinant HIOMT enzyme.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Setup (per reaction):

-

Buffer: 50 µL of 0.1 M Phosphate buffer, pH 7.9.

-

Substrate: 10 µL of 1 mM 5-hydroxytryptophan (5-HTP).

-

Methyl Donor: 10 µL of 1 mM S-adenosyl-L-methionine (SAM). For radiometric assays, use [³H]-SAM.[29]